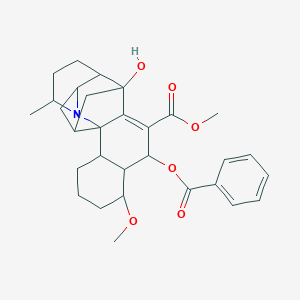
Himandrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Himandrine, also known as this compound, is a useful research compound. Its molecular formula is C30H37NO6 and its molecular weight is 507.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23971. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 4 or More Rings - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Diels-Alder Reaction for ABC-Ring Formation
The tricyclic ABC-ring system was synthesized via a diastereoselective Diels-Alder reaction between a 2-azetidinone-derived diene and a chiral dienophile. This reaction established three contiguous stereocenters with >20:1 diastereoselectivity .
Formal [3+3] Annulation for CDE-Ring System
A formal [3+3] annulation strategy secured the CDE-ring system through a tandem iminium formation/Michael addition sequence. This step introduced four stereocenters with complete diastereoselectivity .
| Step | Mechanism | Yield | Reference |
|---|---|---|---|
| Iminium chloride formation | Reaction of amine with α,β-unsaturated ketone | 92% | |
| C6-Reduction | NaBH₄ in MeOH | 90% |
Oxidative Spirocyclization for F-Ring Closure
The F-ring was constructed via a biomimetic oxidative spirocyclization of an aminoketoester intermediate using N-chlorosuccinimide (NCS) .
Reaction Data:
-
Substrate : Aminoketoester (−)-3
-
Conditions : NCS (1.2 equiv), CH₃CN, 23°C, 45 min
-
Mechanistic Insight :
Suzuki Coupling and Cross-Metathesis
Early-stage intermediates were assembled using Suzuki-Miyaura coupling and olefin cross-metathesis :
| Reaction | Catalyst | Key Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl fragment | 78% | |
| Cross-Metathesis | Grubbs II catalyst | Enone for Diels-Alder | 82% |
Late-Stage Functionalization
Critical transformations in the final steps included:
-
C16-Reduction : NaBH₄ in EtOH reduced ketone (+)-28 to diol (+)-29 (90% yield) .
-
Benzoylation : C16-OH of (+)-29 was benzoylated to yield (−)-himandrine (87% yield) .
Comparative Analysis of Annulation Strategies
| Strategy | Stereoselectivity | Ring System | Efficiency |
|---|---|---|---|
| Diels-Alder Reaction | High (endo preference) | ABC | ⭐⭐⭐⭐ |
| Formal [3+3] Annulation | Complete | CDE | ⭐⭐⭐⭐⭐ |
| Oxidative Spirocyclization | Biomimetic control | F | ⭐⭐⭐⭐ |
Mechanistic Highlights
Propiedades
Número CAS |
15610-97-6 |
|---|---|
Fórmula molecular |
C30H37NO6 |
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
methyl 14-benzoyloxy-11-hydroxy-16-methoxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate |
InChI |
InChI=1S/C30H37NO6/c1-16-12-13-19-21-14-18-15-29(19,34)26-24(28(33)36-3)25(37-27(32)17-8-5-4-6-9-17)23-20(30(18,26)31(16)21)10-7-11-22(23)35-2/h4-6,8-9,16,18-23,25,34H,7,10-15H2,1-3H3 |
Clave InChI |
YYRMLJPFAHKRJD-UHFFFAOYSA-N |
SMILES |
CC1CCC2C3N1C45C6CCCC(C6C(C(=C4C2(CC5C3)O)C(=O)OC)OC(=O)C7=CC=CC=C7)OC |
SMILES canónico |
CC1CCC2C3N1C45C6CCCC(C6C(C(=C4C2(CC5C3)O)C(=O)OC)OC(=O)C7=CC=CC=C7)OC |
Key on ui other cas no. |
15610-97-6 |
Sinónimos |
himandrine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















